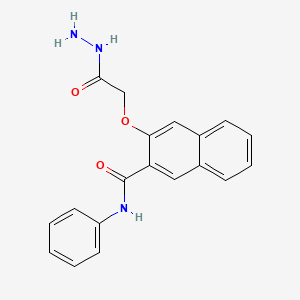

3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-hydrazinyl-2-oxoethoxy)-N-phenylnaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c20-22-18(23)12-25-17-11-14-7-5-4-6-13(14)10-16(17)19(24)21-15-8-2-1-3-9-15/h1-11H,12,20H2,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDDYKDAWCHNNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide: Synthesis, Characterization, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, a molecule of significant interest in medicinal chemistry. We will delve into its chemical identity, a detailed, field-proven synthetic route, and an exploration of its potential biological activities, grounded in the established pharmacology of its core structural motifs. This document is designed to be a practical resource, offering not just procedural steps but the scientific rationale behind them.

Core Molecular Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₉H₁₇N₃O₃

-

Molecular Weight: 335.37 g/mol

-

CAS Number: 1020241-65-9

This molecule is a derivative of the well-known coupling agent 3-hydroxy-N-phenyl-2-naphthamide (Naphthol AS)[1][2], featuring a hydrazide moiety introduced via an ether linkage. The presence of the naphthalene core, an amide linkage, and a terminal hydrazide group suggests a rich potential for biological activity, drawing from the established pharmacological profiles of each component. Hydrazide-hydrazones, a class of compounds readily derived from hydrazides, are particularly noted for their wide spectrum of bioactivity, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[3][4].

Strategic Synthesis Pathway

The synthesis of this compound is most logically achieved through a two-step process. This strategy is predicated on fundamental, high-yielding organic transformations, ensuring reproducibility and scalability. The overall workflow is depicted below.

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of Ethyl 2-((3-(phenylcarbamoyl)naphthalen-2-yl)oxy)acetate (Ester Intermediate)

The initial step involves the O-alkylation of the phenolic hydroxyl group of 3-hydroxy-N-phenyl-2-naphthamide. This is a classic Williamson ether synthesis, a robust and well-understood reaction.

Causality of Experimental Choices:

-

Base (Potassium Carbonate): A moderately strong inorganic base is chosen to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. Potassium carbonate is advantageous due to its low cost, ease of handling, and sufficient basicity to drive the reaction without promoting unwanted side reactions.

-

Solvent (Acetone): Acetone is an excellent solvent for this reaction as it readily dissolves the organic starting material and the alkylating agent. Its boiling point allows for refluxing at a moderate temperature, accelerating the reaction rate without requiring specialized high-temperature equipment.

-

Alkylating Agent (Ethyl Chloroacetate): Ethyl chloroacetate is a reactive electrophile that readily undergoes nucleophilic substitution by the phenoxide. The ethyl ester is chosen for its stability and ease of subsequent conversion to the hydrazide.

Experimental Protocol:

-

To a stirred solution of 3-hydroxy-N-phenyl-2-naphthamide (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield the pure ester intermediate.

Step 2: Synthesis of this compound (Final Product)

The final step is the hydrazinolysis of the synthesized ester. This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with a hydrazinyl group.

Causality of Experimental Choices:

-

Reagent (Hydrazine Hydrate): Hydrazine hydrate is a potent nucleophile and the standard reagent for converting esters to hydrazides. An excess is typically used to ensure the complete conversion of the ester.

-

Solvent (Ethanol): Ethanol is a suitable solvent as it dissolves both the ester intermediate and hydrazine hydrate, facilitating their interaction. Its boiling point is appropriate for refluxing to drive the reaction to completion.

Experimental Protocol:

-

Dissolve the ethyl 2-((3-(phenylcarbamoyl)naphthalen-2-yl)oxy)acetate intermediate (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product, this compound.

Physicochemical and Spectroscopic Characterization

The structural confirmation of the synthesized compounds is paramount. Below is a table summarizing the expected physicochemical properties and key spectroscopic data points.

| Property | 3-Hydroxy-N-phenyl-2-naphthamide (Starting Material) | Ethyl 2-((3-(phenylcarbamoyl)naphthalen-2-yl)oxy)acetate (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₁₇H₁₃NO₂[1] | C₂₁H₁₉NO₄ | C₁₉H₁₇N₃O₃ |

| Molecular Weight | 263.29 g/mol [1] | 349.38 g/mol | 335.37 g/mol |

| Appearance | Off-white to yellowish powder | White to off-white solid | White to off-white solid |

| Melting Point | ~296 °C[1] | Expected to be lower than the starting material | Expected to be higher than the intermediate |

| ¹H NMR (DMSO-d₆, δ) | Aromatic protons, OH proton, NH proton | Aromatic protons, O-CH₂ protons, CH₂CH₃ protons, NH proton | Aromatic protons, O-CH₂ protons, NH proton, NH₂ protons |

| ¹³C NMR (DMSO-d₆, δ) | Aromatic carbons, C=O carbons | Aromatic carbons, C=O carbons, O-CH₂ carbon, CH₂CH₃ carbons | Aromatic carbons, C=O carbons, O-CH₂ carbon |

| IR (KBr, cm⁻¹) | O-H, N-H, C=O stretching | C-H, C=O (ester and amide), C-O stretching | N-H, C=O (hydrazide and amide), C-O stretching |

| Mass Spec (m/z) | [M+H]⁺ at 264.1 | [M+H]⁺ at 350.1 | [M+H]⁺ at 336.1 |

Potential Biological and Therapeutic Applications

While specific biological data for this compound is not yet prevalent in the literature, the structural motifs it contains are well-established pharmacophores. This allows for a reasoned projection of its potential therapeutic applications.

Sources

synthesis of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide

An In-depth Technical Guide to the Synthesis of 3-(2-Hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, research-grade overview of the , a molecule of significant interest due to its versatile chemical structure. The naphthamide scaffold is a privileged core in medicinal chemistry, known for its presence in various pharmacologically active agents.[1][2] This document details a robust and reproducible three-step synthetic pathway, beginning from commercially available precursors. Each step is elaborated with in-depth procedural details, mechanistic insights, and an explanation of the causal relationships behind the experimental choices. The guide is structured to serve as a practical handbook for laboratory synthesis, offering field-proven insights into reaction optimization, purification, and characterization, while ensuring scientific integrity through rigorous citation of authoritative sources.

Introduction: The Significance of the Naphthamide Hydrazide Scaffold

The naphthalene ring system is a fundamental structural motif in a multitude of therapeutic agents, including naproxen, bedaquiline, and propranolol.[1] When functionalized into a naphthamide, this scaffold gains additional vectors for chemical modification and biological interaction. N-phenyl-2-naphthamide derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[3][4]

The introduction of a hydrazino-oxoethoxy moiety to this core structure yields the target molecule, this compound. This functional group is of particular importance as the hydrazide moiety (-CONHNH2) is a highly reactive and versatile chemical handle. It serves as a crucial precursor for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and Schiff bases, which are themselves classes of compounds with profound biological activities.[5] Furthermore, hydrazones derived from such molecules have been developed as selective chemosensors for various ions.[5][6] This guide provides the foundational knowledge for reliably producing this key synthetic intermediate.

Retrosynthetic Analysis and Strategy

The synthesis of the target compound is logically approached through a three-step sequence. The overall strategy is designed for efficiency, high yield, and the use of relatively common laboratory reagents.

Caption: Retrosynthetic pathway for the target molecule.

The forward synthesis, therefore, involves three primary transformations:

-

Amidation: Synthesis of the core naphthamide scaffold, 3-hydroxy-N-phenyl-2-naphthamide, from 3-hydroxy-2-naphthoic acid and aniline.

-

Etherification: Attachment of the ethoxyacetate side chain via a Williamson ether synthesis to yield the ester intermediate, ethyl 2-(3-(phenylcarbamoyl)-2-naphthoxy)acetate.

-

Hydrazinolysis: Conversion of the terminal ester group into the desired hydrazide using hydrazine hydrate.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides step-by-step methodologies for each stage of the synthesis. All quantitative data are summarized for clarity.

Step 1: Synthesis of 3-Hydroxy-N-phenyl-2-naphthamide

This initial step involves the formation of an amide bond between 3-hydroxy-2-naphthoic acid and aniline. While this can be achieved through various coupling agents, a direct thermal condensation catalyzed by a phosphorus(III) compound in a high-boiling solvent is both efficient and scalable.[7]

Expert Insight: The use of a high-boiling solvent like ortho-xylene is critical. It allows the reaction to reach a temperature sufficient for amide formation while facilitating the removal of water via azeotropic distillation (using a Dean-Stark apparatus), which drives the equilibrium towards the product. Phosphorus trichloride acts as a powerful catalyst and condensing agent in this transformation.[7]

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus, add 3-hydroxy-2-naphthoic acid (18.82 g, 0.1 mol) and aniline (9.31 g, 0.1 mol).

-

Add ortho-xylene (200 mL) as the solvent.

-

Slowly add phosphorus trichloride (0.44 mL, 0.005 mol) to the stirred suspension.

-

Heat the mixture to reflux (approx. 146°C) and maintain for 4-6 hours, or until the theoretical volume of water (1.8 mL) has been collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold hexane to remove residual solvent.

-

Recrystallize the crude product from ethanol or acetic acid to yield pure 3-hydroxy-N-phenyl-2-naphthamide as a solid.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| 3-Hydroxy-2-naphthoic acid | 188.18 | 18.82 | 0.1 | 1.0 |

| Aniline | 93.13 | 9.31 | 0.1 | 1.0 |

| Phosphorus Trichloride | 137.33 | 0.69 | 0.005 | 0.05 |

| ortho-Xylene | 106.16 | 200 mL | - | Solvent |

Step 2: Synthesis of Ethyl 2-(3-(phenylcarbamoyl)-2-naphthoxy)acetate

This reaction is a classic Williamson ether synthesis, where the phenoxide ion of 3-hydroxy-N-phenyl-2-naphthamide acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Expert Insight: A moderately strong base like potassium carbonate (K₂CO₃) is ideal for this step. It is strong enough to deprotonate the phenolic hydroxyl group but not the amide N-H, ensuring regioselectivity. Anhydrous acetone is an excellent solvent as it is polar aprotic, effectively solvating the potassium counter-ion while leaving the phenoxide nucleophile highly reactive.[8] Using a stronger base like sodium hydride (NaH) is unnecessary and introduces greater handling risks.

Experimental Protocol:

-

In a dry round-bottom flask, suspend 3-hydroxy-N-phenyl-2-naphthamide (26.33 g, 0.1 mol) and anhydrous potassium carbonate (27.64 g, 0.2 mol) in 250 mL of anhydrous acetone.

-

Add ethyl bromoacetate (12.2 mL, 0.11 mol) dropwise to the stirred suspension at room temperature.

-

Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

-

Rinse the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from ethanol to afford pure ethyl 2-(3-(phenylcarbamoyl)-2-naphthoxy)acetate.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 3-Hydroxy-N-phenyl-2-naphthamide | 263.29 | 26.33 g | 0.1 | 1.0 |

| Ethyl Bromoacetate | 167.00 | 18.37 g (12.2 mL) | 0.11 | 1.1 |

| Potassium Carbonate | 138.21 | 27.64 g | 0.2 | 2.0 |

| Acetone | 58.08 | 250 mL | - | Solvent |

Step 3: Synthesis of this compound

The final step is the conversion of the ethyl ester intermediate to the target hydrazide via nucleophilic acyl substitution. Hydrazine acts as the nucleophile, attacking the ester carbonyl carbon.

Expert Insight: Hydrazine hydrate is a potent nucleophile. The reaction is typically performed in an alcoholic solvent, such as ethanol, which effectively dissolves both the ester and the hydrazine hydrate.[9][10] A significant excess of hydrazine hydrate is often used to ensure the complete conversion of the ester and to drive the reaction to completion. Refluxing provides the necessary activation energy for the reaction.

Safety First: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Experimental Protocol:

-

Dissolve ethyl 2-(3-(phenylcarbamoyl)-2-naphthoxy)acetate (34.94 g, 0.1 mol) in 300 mL of absolute ethanol in a round-bottom flask. Gentle heating may be required to achieve full dissolution.

-

Add hydrazine hydrate (80% solution, ~15 mL, ~0.25 mol) to the solution.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-10 hours. The product may begin to precipitate from the hot solution.

-

Monitor the reaction by TLC until the starting ester spot has disappeared.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the product with a generous amount of cold water, followed by a small amount of cold ethanol, to remove excess hydrazine hydrate and other impurities.

-

Dry the product under vacuum to yield the final compound, this compound.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| Ethyl 2-(3-(phenylcarbamoyl)-2-naphthoxy)acetate | 349.38 | 34.94 g | 0.1 | 1.0 |

| Hydrazine Hydrate (80%) | 50.06 (as hydrate) | ~15 mL | ~0.25 | 2.5 |

| Ethanol | 46.07 | 300 mL | - | Solvent |

Characterization

The structural confirmation of the final product and its intermediates should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the presence of all expected protons and carbons and their chemical environments. For the final product, key signals will include the aromatic protons of the naphthalene and phenyl rings, the methylene (-OCH₂-) protons, and the exchangeable N-H protons of the amide and hydrazide groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[11]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (amide and hydrazide), C=O stretching (amide and hydrazide), and C-O-C stretching (ether linkage).

Overall Synthetic Workflow Visualization

The complete, three-step process is summarized in the following workflow diagram.

Caption: Step-by-step synthetic workflow diagram.

Conclusion

This guide has outlined a reliable and well-documented synthetic route to this compound. By breaking the process down into three distinct, high-yielding steps—amidation, Williamson ether synthesis, and hydrazinolysis—researchers can confidently produce this valuable chemical intermediate. The provided protocols are grounded in established chemical principles and supported by authoritative literature, ensuring both reproducibility and a deep understanding of the underlying chemistry. This molecule serves as a gateway to a vast chemical space of potentially bioactive heterocyclic compounds, making its efficient synthesis a critical capability for drug discovery and materials science professionals.

References

- Shteinberg, L. Ya., et al. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal.

-

Tran, T. D., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33614–33628. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66719, C.I. 37505. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. Retrieved from [Link]

-

Tran, T. D., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33614–33628. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Retrieved from [Link]

-

OmicsDI. (n.d.). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Retrieved from [Link]

-

Shafiq, Z., et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances, 13(23), 15633-15640. Retrieved from [Link]

-

PubMed. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Retrieved from [Link]

-

Al-Sehemi, A. G., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2083-2093. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

-

JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

ResearchGate. (n.d.). (i) Ethyl bromoacetate, NaH, DMF; then, hydrazine hydrate (80%), ethanol, reflux, 24 h. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(2-(2-(2-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-1-naphthamide. Retrieved from [Link]

- Google Patents. (n.d.). EP0792860A1 - Process for the synthesis of nabumetone.

-

Sci-Hub. (n.d.). Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. Retrieved from [Link]

- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

-

ResearchGate. (n.d.). (PDF) Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. Retrieved from [Link]

-

ResearchGate. (n.d.). i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in.... Retrieved from [Link]

- Google Patents. (n.d.). EP0806425A1 - An improved regiospecific process for synthesis of acyclic nucleosides.

-

Cambridge Open Engage. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, ANTIOXIDANT AND LIPOXYGENASE INHIBITION ACTIVITY OF N'-[(Z)-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H- PYRAZOL-4-YL)METHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors | Semantic Scholar [semanticscholar.org]

- 5. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ucj.org.ua [ucj.org.ua]

- 8. (2-naphthyloxy)acetic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Structural Elucidaon of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide

Abstract

The definitive assignment of a chemical structure is the bedrock of all subsequent research in pharmacology, materials science, and drug development. This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of the novel compound 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide (CAS No. 1020241-65-9). Moving beyond a mere recitation of techniques, this document details the strategic rationale behind a multi-faceted analytical workflow. We will explore the synergistic application of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography. Each step is designed to be self-validating, providing an interlocking web of data that converges on a single, unambiguous molecular architecture. This guide is intended for researchers and professionals who require not only the "how" but the "why" of rigorous structural characterization.

Introduction: The Imperative for Unambiguous Characterization

The molecule this compound is a complex organic structure featuring multiple functional groups: a naphthyl core, a secondary amide (anilide), an ether linkage, and a terminal hydrazide. The biological and chemical properties of such a molecule are dictated entirely by the precise arrangement of these components. Any ambiguity in its structure would render subsequent biological screening, pharmacokinetic studies, or mechanistic investigations invalid. Therefore, a systematic and orthogonal analytical approach is not merely best practice; it is a scientific necessity.

Our strategy is predicated on a logical progression, beginning with the confirmation of the basic molecular formula and culminating in the definitive mapping of its three-dimensional form.

Caption: A logical workflow for comprehensive structure elucidation.

Foundational Analysis: Confirming the Molecular Blueprint

Before mapping the intricate connections within the molecule, we must first establish its fundamental composition: the molecular formula. This is the cornerstone upon which all further spectroscopic interpretation is built. We employ two complementary techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expertise: While standard mass spectrometry provides a nominal mass, HRMS is essential for determining the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For the target compound, C₁₉H₁₇N₃O₃, we anticipate the detection of the protonated molecule [M+H]⁺.

Trustworthiness: The high accuracy of HRMS provides a robust filter for potential molecular formulas, often narrowing the possibilities to a single, unique composition that aligns with the known synthetic precursors.

Elemental Analysis

Expertise: This classical technique provides an independent, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen. The experimental results are compared against the theoretical values calculated from the proposed molecular formula derived from HRMS.

Trustworthiness: A close correlation (typically within ±0.4%) between the experimental and theoretical percentages serves as a critical cross-validation of the HRMS data. Discrepancies can indicate the presence of impurities, residual solvent, or an incorrect formula assignment.

| Parameter | Theoretical Value | Expected Experimental Result |

| Molecular Formula | C₁₉H₁₇N₃O₃ | - |

| Exact Mass | 335.1270 Da | - |

| [M+H]⁺ (HRMS) | 336.1342 m/z | 336.1342 ± 0.0005 m/z |

| Carbon (%) | 68.05% | 68.05% ± 0.4% |

| Hydrogen (%) | 5.11% | 5.11% ± 0.4% |

| Nitrogen (%) | 12.53% | 12.53% ± 0.4% |

| Caption: Table 1. Foundational data for formula verification. |

Functional Group Identification: A Vibrational Spectroscopy Approach

With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for this purpose, as it probes the vibrational modes of specific chemical bonds.

Expertise: The structure contains several key functionalities whose characteristic vibrations are well-documented.[1] The presence of two distinct amide-type carbonyls (the N-phenyl amide and the hydrazide) is of particular interest. Due to conjugation and hydrogen bonding, their C=O stretching frequencies (Amide I bands) are expected to appear in the 1630-1680 cm⁻¹ range.[2] The N-H bonds of both the secondary amide and the primary hydrazide will give rise to stretching vibrations in the 3100-3500 cm⁻¹ region.[3]

Trustworthiness: The FTIR spectrum serves as a qualitative fingerprint. The presence of all expected peaks and the absence of signals from plausible starting materials (e.g., a broad O-H stretch from 3-hydroxy-N-phenyl-2-naphthamide) provides strong evidence that the desired chemical transformation has occurred.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | Secondary Amide & Hydrazide | 3100 - 3500 (multiple bands) | Asymmetric and symmetric stretches of NH₂ and single NH stretch.[4] |

| Aromatic C-H Stretch | Naphthyl & Phenyl Rings | 3000 - 3100 | C-H stretching from sp² hybridized carbons. |

| Aliphatic C-H Stretch | -O-CH₂-CO- | 2850 - 3000 | Symmetric and asymmetric stretches of the methylene group. |

| C=O Stretch (Amide I) | N-phenylamide & Hydrazide | 1630 - 1680 (strong, sharp) | Carbonyl stretching, position influenced by resonance and H-bonding.[1][5] |

| N-H Bend (Amide II) | Secondary Amide & Hydrazide | 1515 - 1570 | Interaction between N-H bending and C-N stretching.[1] |

| C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 (asymmetric) | Stretching of the ether linkage. |

| Caption: Table 2. Predicted FTIR absorption bands. |

Mapping the Atomistic Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution. By employing a suite of 1D and 2D experiments, we can construct the carbon-hydrogen framework piece by piece.

Caption: Numbering scheme for NMR assignment of this compound.

¹H and ¹³C NMR: The Component Parts

Expertise: The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). The ¹³C NMR spectrum provides complementary information for the carbon skeleton.

-

¹H NMR Predictions: We expect to see distinct signals for the 11 aromatic protons on the naphthyl and phenyl rings, a singlet for the O-CH₂-C=O methylene protons, and broad, exchangeable signals for the three N-H protons (amide NH and hydrazide NH₂).

-

¹³C NMR Predictions: We anticipate 19 distinct carbon signals, including two downfield signals for the carbonyl carbons (>160 ppm), multiple signals in the aromatic region (110-160 ppm), and one signal for the aliphatic methylene carbon (~60-70 ppm).

2D NMR (HSQC & HMBC): Assembling the Puzzle

Expertise: While 1D NMR identifies the fragments, 2D NMR shows how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is the foundational step for mapping, as it unambiguously correlates each proton signal to the carbon signal of the atom it is directly attached to.[6] This allows us to confidently assign the signals for the O-CH₂ group and all the C-H pairs in the aromatic rings.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to elucidating the overall connectivity. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[7] This allows us to bridge non-protonated (quaternary) carbons and connect the distinct fragments of the molecule.

Trustworthiness: The self-consistency of the HMBC data is its greatest strength. For example, observing a correlation from the methylene protons (H18) to both the hydrazide carbonyl (C19) and the naphthyl carbon C3 confirms the ether-hydrazide linkage. These long-range correlations provide irrefutable proof of the proposed bonding network.

Caption: Key expected HMBC correlations for structural confirmation.

| Atom(s) | Technique | Predicted Chemical Shift (δ, ppm) | Key Correlation Evidence (HMBC) |

| NH (Amide) | ¹H NMR | 9.5 - 10.5 (broad s) | Correlates to C11, C12, C17 |

| NH₂ (Hydrazide) | ¹H NMR | 4.0 - 5.0 & 8.0-9.0 (broad s) | Correlates to C19 |

| Aromatic H | ¹H NMR | 7.0 - 8.5 (m) | Various cross-ring correlations confirming substitution patterns. |

| -OCH₂- | ¹H NMR | ~4.8 (s, 2H) | Correlates to C3 and C19. This is the critical link. |

| C=O (Amide) | ¹³C NMR | ~165 | Correlates to amide NH and H4. |

| C=O (Hydrazide) | ¹³C NMR | ~168 | Correlates to -OCH₂- protons and NH₂ protons. |

| C3 (C-O) | ¹³C NMR | ~155 | Correlates to H1, H4, and -OCH₂- protons. |

| -OCH₂- | ¹³C NMR | ~68 | Correlates to its own attached protons (via HSQC). |

| Caption: Table 3. Summary of key predicted NMR data. |

Unambiguous Confirmation: The Gold Standard

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, the "gold standard" for molecular structure determination is single-crystal X-ray crystallography.[8]

Expertise: This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal. It provides not just the connectivity but also precise bond lengths, bond angles, and the molecule's conformation in the solid state.[9][10]

Trustworthiness: The result of a successful crystallographic study is an unambiguous, three-dimensional model of the molecule. This method is considered definitive and is used to validate structures determined by other spectroscopic means. The primary prerequisite and rate-limiting step is the growth of a single, high-quality crystal suitable for diffraction.[8]

Conclusion: A Symphony of Aanalycal Evidence

The structural elucidation of this compound is a process of logical deduction, where each analytical technique provides a unique and vital piece of the puzzle.

-

HRMS and Elemental Analysis establish the molecular formula.

-

FTIR Spectroscopy confirms the presence of the required functional groups.

-

1D and 2D NMR Spectroscopy meticulously map the atomic connectivity, piecing the fragments together.

-

X-ray Crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure.

By following this rigorous, multi-technique workflow, we create a self-validating system of evidence that ensures the highest degree of confidence in the final structural assignment, paving the way for meaningful and reproducible downstream research.

Appendix A: Experimental Protocols

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Dilute the stock solution to approximately 10 µg/mL using a 50:50 mixture of solvent and water containing 0.1% formic acid.

-

Infuse the sample directly into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquire data in positive ion mode over a mass range of 100-1000 m/z.

-

Calibrate the instrument using a known standard immediately prior to analysis to ensure mass accuracy.

FTIR Spectroscopy:

-

Place a small amount (1-2 mg) of the dry, solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform an ATR correction and baseline correction on the resulting spectrum.

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow the exchange of N-H protons, allowing for their observation.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 400 MHz or higher field spectrometer.

-

¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire using proton decoupling with a 45° pulse angle and a relaxation delay of 2 seconds.

-

HSQC: Use a standard gradient-selected, sensitivity-enhanced pulse sequence, optimizing the ¹JCH coupling constant to 145 Hz.

-

HMBC: Use a standard gradient-selected pulse sequence, optimizing the long-range coupling constant (ⁿJCH) to 8 Hz to observe both 2-bond and 3-bond correlations.

Single-Crystal X-ray Crystallography:

-

Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

-

Process the diffraction data (integration and scaling) and solve the structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

References

-

Mashraqui, S. H., & Ghadigaonkar, S. G. (1986). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 59(1), 217-221. Available at: [Link]

-

Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit 7.3. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

-

Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 2942-2947. Available at: [Link]

-

University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

-

Shankland, K., & David, W. I. F. (2002). Determining the Crystal Structures of Organic Solids using X-Ray Powder Diffraction Together with Molecular and Solid State Modeling Techniques. Structural Chemistry, 13(3-4), 221-231. Available at: [Link]

-

Nguyen, H. T., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(38), 34567-34581. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

-

Price, N. P., et al. (2010). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. Green Chemistry, 12(1), 175-178. Available at: [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

-

Royal Society of Chemistry. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances, 13(23), 15635-15642. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

Harvey, D. J. (2011). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass spectrometry reviews, 30(2), 231-271. Available at: [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 10. azolifesciences.com [azolifesciences.com]

Spectroscopic Data for 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide (CAS Number: 1020241-65-9).[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of anticipated data points. Instead, it offers a detailed analysis grounded in the principles of spectroscopic interpretation and supported by data from structurally related molecules. The aim is to provide a predictive and practical framework for the characterization of this and similar molecules, thereby empowering researchers in their synthetic and analytical endeavors.

The structural complexity of this compound, incorporating a naphthamide core, an ether linkage, and a hydrazide moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its structure-activity relationships in drug discovery and development.

Molecular Structure and Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's constituent parts. The key functional groups that will dominate the spectroscopic data are:

-

N-phenyl-2-naphthamide core: This rigid, aromatic system will produce characteristic signals in both NMR and FT-IR spectroscopy.

-

Ether Linkage (-O-CH₂-): The methylene protons and carbon adjacent to the oxygen will have distinct chemical shifts in NMR spectra.

-

Amide Groups (-C=O)-NH-): Two amide linkages are present, one in the naphthamide core and one in the hydrazide moiety. These will exhibit characteristic absorptions in FT-IR and specific proton and carbon signals in NMR.

-

Hydrazide Moiety (-NH-NH₂): The terminal -NH₂ group and the adjacent -NH- are key features that will be identifiable in both NMR and FT-IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum will be complex, with signals spanning the aromatic and aliphatic regions. The expected chemical shifts (δ) in a typical deuterated solvent like DMSO-d₆ are as follows:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Naphthyl Protons | 7.0 - 8.5 | m | 6H | The protons on the naphthalene ring system will appear as a series of multiplets in the downfield region due to the aromatic environment. The exact shifts and coupling patterns will depend on the substitution pattern.[2][3] |

| Phenyl Protons | 7.0 - 7.8 | m | 5H | The protons of the N-phenyl group will also resonate in the aromatic region, likely overlapping with some of the naphthyl signals.[4] |

| Amide Proton (Naphthamide) | ~10.0 | s | 1H | The amide proton of the N-phenyl-2-naphthamide is expected to be significantly deshielded and will appear as a singlet. |

| Methylene Protons (-O-CH₂-) | ~4.5 | s | 2H | These protons are adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift into the 4-5 ppm range. They are expected to appear as a singlet. |

| Hydrazide NH Proton | ~9.5 | s | 1H | The proton on the nitrogen adjacent to the carbonyl in the hydrazide moiety will be deshielded and appear as a singlet. |

| Hydrazide NH₂ Protons | ~4.3 | s (broad) | 2H | The terminal amino protons of the hydrazide are typically observed as a broad singlet. Their chemical shift can be variable and is sensitive to solvent and concentration. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce spin-spin coupling patterns.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon framework of the molecule.

| Carbon Environment | Expected Chemical Shift (ppm) | Rationale and Comparative Insights |

| Carbonyl Carbons (Amide) | 165 - 175 | The two amide carbonyl carbons will be the most downfield signals in the spectrum.[2][3][4] |

| Naphthyl Carbons | 110 - 140 | The ten carbons of the naphthalene ring will appear in this region. The carbon bearing the ether linkage will be shifted further downfield.[2][3] |

| Phenyl Carbons | 120 - 140 | The six carbons of the N-phenyl group will resonate in a similar region to the naphthyl carbons. |

| Methylene Carbon (-O-CH₂-) | ~65 | This aliphatic carbon, being attached to an oxygen atom, will be significantly deshielded compared to a standard alkane carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the data and identify the chemical shifts of the different carbon atoms.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The FT-IR spectrum of this compound will be characterized by several distinct absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Comparative Insights |

| N-H (Amide & Hydrazide) | 3200 - 3400 | Stretching | The N-H stretching vibrations of the two amide groups and the hydrazide moiety will appear as one or more broad bands in this region.[5] |

| C-H (Aromatic) | 3000 - 3100 | Stretching | These sharp absorptions are characteristic of C-H bonds in aromatic systems. |

| C=O (Amide) | 1650 - 1680 | Stretching | Two strong C=O stretching bands are expected, one for each of the amide groups. Their exact positions can be influenced by hydrogen bonding. |

| C=C (Aromatic) | 1450 - 1600 | Stretching | Multiple bands in this region will correspond to the carbon-carbon double bond stretching vibrations within the naphthyl and phenyl rings. |

| C-O (Ether) | 1200 - 1250 | Stretching | A strong absorption band corresponding to the C-O stretching of the ether linkage is anticipated in this region. |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: A standard FT-IR spectrometer is sufficient.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Observations:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the molecule (C₁₉H₁₇N₃O₃, Exact Mass: 335.13).

-

Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), the most prominent peak will likely be the protonated molecule at m/z 336.13.[6][7][8]

-

Fragmentation Pattern: The molecule is expected to fragment at the weaker bonds, such as the C-N bonds of the amide and hydrazide groups, and the C-O bond of the ether linkage. Common fragments may include the N-phenyl-2-naphthamide core and the hydrazino-2-oxoethoxy side chain.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: An ESI or MALDI mass spectrometer is commonly used for this type of molecule.[6][7]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak and analyze the major fragment ions to support the proposed structure.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the spectroscopic characterization of this compound.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted approach, integrating data from NMR, FT-IR, and Mass Spectrometry. While experimental data for this specific molecule is not widely published, a detailed and reliable prediction of its spectroscopic features can be made based on the well-established principles of spectroscopy and by drawing comparisons with structurally analogous compounds. This guide provides the necessary framework for researchers to confidently identify and characterize this molecule, ensuring the integrity and progression of their drug discovery and development efforts.

References

-

J Mass Spectrom. 2014 Aug;49(8):742-9. doi: 10.1002/jms.3408. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. [Link]

-

ResearchGate. (2025-08-10). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups | Request PDF. [Link]

-

ResearchGate. (2025-08-10). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates | Request PDF. [Link]

-

ResearchGate. Mass Spectra of Acid hydrazide 2 | Download Scientific Diagram. [Link]

-

PubMed. (2014). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. [Link]

-

The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

NIH. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC. [Link]

-

ACS Omega. (2022-09-09). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. [Link]

-

PubChemLite. N-(2-(2-(2-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-1-naphthamide. [Link]

-

NIH. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC. [Link]

-

SpectraBase. N-(2-Fluoro-phenyl)-2-oxo-2-[N'-(3,4,5-trimethoxy-benzylidene)-hydrazino]-acetamide - Optional[1H NMR] - Spectrum. [Link]

-

ACS Publications. (2022-09-09). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. [Link]

-

RSC Publishing. (2023-05-18). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. [Link]

-

Hoffman Fine Chemicals. CAS 70021-83-9 | N-phenyl-2-naphthamide. [Link]

-

Sci-Hub. Physicochemical studies and biological evaluation on (E)-3-(2-(1-(2-hydroxyphenyl)hydrazinyl)-3-oxo-N-(thiazol-2yl)propanamide complexes. [Link]

-

ResearchGate. FT-IR spectra of N-phenylpropanamide. | Download Scientific Diagram. [Link]

-

SpectraBase. N-(3-chlorophenyl)-2-oxo-2-{(2E)-2-[(2E)-3-phenyl-2-propenylidene]hydrazino}acetamide - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. 1020241-65-9|3-(2-Hydrazinyl-2-oxoethoxy)-N-phenyl-2-naphthamide|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Novel Naphthamide Hydrazide Derivatives

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, naphthamide and hydrazide derivatives have emerged as privileged structures, demonstrating a broad spectrum of pharmacological properties.[1][2][3] The naphthamide core, a bicyclic aromatic system, provides a rigid and planar framework that can effectively interact with biological targets, notably through intercalation with DNA and inhibition of key enzymes like topoisomerase.[4][5] On the other hand, the hydrazide-hydrazone moiety (-CONH-N=CH-) is a versatile pharmacophore known for its ability to form stable complexes with metal ions and participate in hydrogen bonding, contributing to a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][6]

The strategic combination of these two pharmacophores into novel naphthamide hydrazide derivatives has yielded a new class of compounds with significant therapeutic potential. These hybrid molecules offer the promise of enhanced biological activity, potentially through synergistic effects or novel mechanisms of action. This technical guide provides a comprehensive overview of the biological activities of these emerging derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation, providing researchers, scientists, and drug development professionals with a detailed understanding of this promising class of compounds.

I. Synthetic Strategies for Naphthamide Hydrazide Derivatives

The synthesis of naphthamide hydrazide derivatives typically involves a multi-step process, beginning with the modification of a starting naphthalic anhydride. A common synthetic route involves the condensation of 1,8-naphthalic anhydride or its substituted analogues with an amino acid to form an N-substituted naphthalimide intermediate.[7] This intermediate then undergoes an acid-amine coupling reaction with a substituted phenylhydrazine to yield the final naphthamide hydrazide derivative.[7] Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields.[8]

Experimental Protocol: General Synthesis of Naphthalimide Hydrazide Derivatives[7]

-

Step 1: Synthesis of N-Substituted Naphthalimide Intermediate

-

A mixture of 1,8-naphthalic anhydride (1 equivalent) and an appropriate amino acid (1.1 equivalents) is heated in a solvent such as dimethylformamide (DMF) at 110°C for 8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The solid intermediate is collected by filtration, washed with water, and dried.

-

-

Step 2: Synthesis of Final Naphthamide Hydrazide Derivative

-

The N-substituted naphthalimide intermediate (1 equivalent) is dissolved in a suitable solvent like DMF.

-

A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), is added to the solution.

-

The desired substituted phenylhydrazine (1.2 equivalents) is then added, and the mixture is stirred at room temperature for 12-24 hours.

-

The reaction is monitored by TLC.

-

Once complete, the product is isolated by extraction and purified using column chromatography.

-

The following diagram illustrates a generalized synthetic workflow:

Caption: Generalized synthetic workflow for naphthamide hydrazide derivatives.

II. Anticancer Activity of Naphthamide Hydrazide Derivatives

Naphthamide derivatives have long been investigated as potential anticancer agents, primarily due to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[4] The incorporation of a hydrazide moiety can further enhance this activity and introduce novel mechanisms of action.

A. Mechanism of Action

Several mechanisms have been proposed for the anticancer activity of novel naphthamide hydrazide derivatives:

-

VEGFR-2 Inhibition: Some 2-naphthamide derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

-

Tubulin Polymerization Inhibition: Certain naphthalene-containing enamides with an N'-acetoxyhydrazide linker have demonstrated outstanding cytotoxic activity by inhibiting tubulin polymerization.[9] Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[9]

-

Induction of Apoptosis: Many hydrazide-hydrazone derivatives have been shown to induce apoptosis in cancer cells.[10] This programmed cell death is often mediated through the activation of caspases, such as caspase-3.[10] Annexin-V assays can confirm the induction of apoptosis by detecting the externalization of phosphatidylserine, an early marker of apoptosis.[10]

-

Topoisomerase Inhibition: The planar naphthamide ring can intercalate between DNA base pairs, while the side chains can interact with the topoisomerase enzyme, leading to the stabilization of the DNA-enzyme complex and preventing the re-ligation of DNA strands.[5] This results in DNA damage and cell death.

The following diagram illustrates the key anticancer mechanisms of action:

Caption: Anticancer mechanisms of naphthamide hydrazide derivatives.

B. In Vitro Evaluation of Anticancer Activity

The cytotoxic activity of novel naphthamide hydrazide derivatives is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] This colorimetric assay measures the metabolic activity of cells and provides a quantitative measure of cell viability.

Experimental Protocol: MTT Assay [10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel or Doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

C. Structure-Activity Relationship (SAR)

The anticancer activity of naphthamide hydrazide derivatives is highly dependent on their chemical structure. Key SAR observations include:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenylhydrazine moiety significantly influence cytotoxicity. Electron-withdrawing groups, such as halogens, can enhance activity.[7]

-

Linker Length: The length of the linker connecting the naphthalimide core to the hydrazide group can affect the compound's ability to interact with its target.[7]

-

Bulky Groups: The introduction of bulky lipophilic groups, such as a naphthyl ring, can enhance cytotoxic activity.[11]

D. Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b | C26 (Colon Carcinoma) | 3.59 | [8] |

| HepG2 (Hepatocellular Carcinoma) | 8.38 | [8] | |

| MCF-7 (Breast Cancer) | - | [8] | |

| Compound 8b | C26 (Colon Carcinoma) | 2.97 | [8] |

| HepG2 (Hepatocellular Carcinoma) | 7.12 | [8] | |

| MCF-7 (Breast Cancer) | - | [8] | |

| Compound 5f | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [9] |

| Compound 5g | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [9] |

| Compound 3h | PC-3 (Prostate Cancer) | 1.32 | [10] |

| MCF-7 (Breast Cancer) | 2.99 | [10] | |

| HT-29 (Colon Cancer) | 1.71 | [10] |

III. Antimicrobial Activity of Naphthamide Hydrazide Derivatives

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Naphthamide hydrazide derivatives have shown promising activity against a range of bacterial pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB), a notorious ESKAPE pathogen.[7][12]

A. Mechanism of Action

The exact mechanism of antimicrobial action for many naphthamide hydrazide derivatives is still under investigation. However, potential mechanisms include:

-

Inhibition of DNA Gyrase: Naphthyridine derivatives, which share structural similarities with naphthamides, have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[13]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthamide core may allow these compounds to insert into the bacterial cell membrane, disrupting its integrity and leading to cell death.

-

Inhibition of Efflux Pumps: Some derivatives may act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring their efficacy.

B. In Vitro Evaluation of Antimicrobial Activity

The antimicrobial activity of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC) against various bacterial strains using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination [7]

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Structure-Activity Relationship (SAR)

The antimicrobial activity of naphthalimide hydrazide derivatives is influenced by various structural features:

-

Linker Length: A two-carbon linker between the naphthalimide and hydrazide moieties appears to be optimal for potent activity against carbapenem-resistant A. baumannii.[7]

-

Substituents on the Phenylhydrazine Ring: Electron-withdrawing groups (e.g., F, Cl, Br, CN) at the 3rd and 4th positions of the phenylhydrazine ring enhance antibacterial activity.[7] Conversely, electron-donating groups (e.g., methyl, methoxy) tend to reduce activity.[7]

-

Substituents on the Naphthalimide Ring: Substitution on the naphthalimide ring can also modulate activity. For instance, a bromo group at the 4th position of the naphthalimide ring has been shown to reduce antibacterial activity.[7]

D. Quantitative Data on Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5b | A. baumannii BAA 1605 | 0.5-1 | [7][12] |

| Compound 5c | A. baumannii BAA 1605 | 0.5-1 | [7][12] |

| Compound 5d | A. baumannii BAA 1605 | 0.5-1 | [7][12] |

| Compound 5e | A. baumannii BAA 1605 | 0.5-1 | [7][12] |

| Compound 8b | E. coli | 16 | [8] |

| S. faecalis | 16 | [8] | |

| S. enterica | 16 | [8] | |

| MSSA | 8 | [8] | |

| MRSA | 16 | [8] |

IV. Future Perspectives and Conclusion

Novel naphthamide hydrazide derivatives represent a promising class of compounds with potent and diverse biological activities. Their modular synthesis allows for the facile generation of large libraries for extensive structure-activity relationship studies. The encouraging in vitro anticancer and antimicrobial data warrant further investigation, including in vivo efficacy and toxicity studies.

Future research in this area should focus on:

-

Mechanism of Action Elucidation: Detailed studies to unravel the precise molecular targets and pathways responsible for their biological effects.

-

Optimization of Pharmacokinetic Properties: Modification of the chemical structure to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

-

In Vivo Studies: Evaluation of the most promising candidates in relevant animal models of cancer and infectious diseases.

-

Combination Therapies: Investigating the potential of these derivatives to act synergistically with existing anticancer and antimicrobial drugs.

References

-

Maitra, R., Vadakattu, M., Saxena, D., Akhir, A., Parupalli, R., Kalam, A., Joshi, S. V., Bhandari, V., Madhavi, Y. V., Dasgupta, A., Chopra, S., & Nanduri, S. (2021). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. RSC Medicinal Chemistry, 12(10), 1759-1765. [Link]

-

Maitra, R., Vadakattu, M., Saxena, D., Akhir, A., Parupalli, R., Kalam, A., Joshi, S. V., Bhandari, V., Madhavi, Y. V., Dasgupta, A., Chopra, S., & Nanduri, S. (2021). Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii. RSC Medicinal Chemistry, 12(10), 1759-1765. [Link]

-

Nguyen, T. T., Tran, T. D., Nguyen, T. H., Nguyen, H. P., & Le, T. H. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33267-33281. [Link]

-

Zaki, E. G., Al-Warhi, T., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., & Marzouk, M. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(14), 9394-9407. [Link]

-

Narang, R., Narasimhan, B., & Sharma, S. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Current medicinal chemistry, 19(4), 569–612. [Link]

-

Brana, M. F., & Ramos, A. (2001). Naphthalimides and Azonafides as Promising Anti-Cancer Agents. Current Medicinal Chemistry - Anti-Cancer Agents, 1(1), 237-255. [Link]

-

Sztanke, K., Pasternak, K., & Sztanke, M. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2265-2287. [Link]

-

Cheshmedzhieva, D., Stoyanova, M., & G. Stoyanov, N. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules (Basel, Switzerland), 26(16), 4991. [Link]

-

Khalil, A. E.-G. M., Berghot, M. A., & Gouda, M. A. (2014). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. Journal of the Serbian Chemical Society, 79(2), 165-175. [Link]

-

Ferreira, R. J., Leite, C. S., Pinheiro, C. D., de Souza, M. V., & de Almeida, M. V. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules (Basel, Switzerland), 27(19), 6543. [Link]

-

Al-Warhi, T., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., & Marzouk, M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules (Basel, Switzerland), 29(11), 2465. [Link]

-

Sharma, S., Kumar, A., & Narasimhan, B. (2015). Biological activities of hydrazide derivatives in the new millennium. International Journal of PharmTech Research, 8(6), 11-23. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Letters in drug design & discovery, 19(12), 1109–1119. [Link]

-

Al-Warhi, T., Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., & Marzouk, M. (2024). Novel Quinoline- and Naphthalene-Incorporated Hydrazineylidene–Propenamide Analogues as Antidiabetic Agents: Design, Synthesis, and Computational Studies. Molecules (Basel, Switzerland), 29(24), 5789. [Link]

-

Wieczorek, M., & Różalska, S. (2022). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules (Basel, Switzerland), 27(19), 6271. [Link]

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian journal of pharmaceutical research : IJPR, 11(3), 807–815. [Link]

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian journal of pharmaceutical research : IJPR, 11(3), 807–815. [Link]

-

Cesur, N., Cesur, Z., & Birteksöz, S. (2003). Synthesis and biological activities of new hydrazide derivatives. Arzneimittel-Forschung, 53(8), 553–557. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939. [Link]

-

Kumar, A., Kumar, M., Singh, R. K., & Singh, S. K. (2020). Synthesis of naphthalimide-phenanthro[9,10-d]imidazole derivatives: In vitro evaluation, binding interaction with DNA and topoisomerase inhibition. Bioorganic chemistry, 96, 103631. [Link]

-

Banerjee, S., Baidya, S. K., Adhikari, N., Jha, T., & Ghosh, B. (2023). Hydrazides as Potential HDAC Inhibitors: Structure-activity Relationships and Biological Implications. Current topics in medicinal chemistry, 23(25), 2343–2372. [Link]

-

Yulizar, Y., Wibowo, D., & Utari, T. (2021). Synthesis, in vitro Antioxidant Activity, and Toxicity Evaluation of Hydrazone Derivatives Naphthalene-1-ylmethylene hydrazine. Journal of Physics: Conference Series, 2049(1), 012050. [Link]

-

Narang, R., Narasimhan, B., & Sharma, S. (2012). A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Current Medicinal Chemistry, 19(4), 569-612. [Link]

-

Das, D., Maity, A., Mabhai, S., & Kumar, S. (2024). Rhodamine hydrazide-linked naphthalimide derivative: Selective naked eye detection of Cu2+, S2- and understanding the therapeutic potential of the copper complex as an anti-cervical cancer agent. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 305, 123485. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Gao, F. (2022). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules (Basel, Switzerland), 27(19), 6543. [Link]

-

Naar, J., Bourdelais, A. J., & Baden, D. G. (2014). Structure activity relationship of brevenal hydrazide derivatives. Toxicon : official journal of the International Society on Toxinology, 81, 33–39. [Link]

-

Lee, E. S., Lee, H. E., Lee, Y. R., Kim, B. K., & Park, H. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer research, 33(12), 5327–5334. [Link]

-

Fouquet, B., Lévêque, J., Talmon, F., Dacheux, L., Bourhy, H., & De Lamballerie, X. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral research, 224, 105838. [Link]

-

da Silva, W. R., & de Souza, R. O. M. A. (2019). Chapter - Hydrazine and its Derivatives. In Organic Synthesis: Strategy and Control (pp. 315-338). Elsevier. [Link]

Sources

- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naphthalimides and azonafides as promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of naphthalimide-phenanthro[9,10-d]imidazole derivatives: In vitro evaluation, binding interaction with DNA and topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]